molecular formula C15H20N2O4 B3016156 (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate CAS No. 870822-87-0

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

Cat. No.: B3016156
CAS No.: 870822-87-0
M. Wt: 292.33 g/mol
InChI Key: DQYIKEHENIUSRH-MHWRWJLKSA-N
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Description

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate typically involves the condensation reaction between tert-butyl hydrazinecarboxylate and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Hydrazones are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.

Industry

In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide: This compound shares a similar hydrazone structure and exhibits comparable reactivity and biological activities.

    Cyanoacetohydrazides: These compounds also contain a hydrazone moiety and are used in the synthesis of various heterocyclic compounds.

Uniqueness

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is unique due to its specific tert-butyl and methoxycarbonyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

870822-87-0

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

InChI

InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10+

InChI Key

DQYIKEHENIUSRH-MHWRWJLKSA-N

SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC

Isomeric SMILES

C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC

solubility

not available

Origin of Product

United States

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